molecular formula C14H14N2O2 B10848002 Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone

Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone

Cat. No.: B10848002
M. Wt: 242.27 g/mol
InChI Key: CZXHLRXAHDZQJF-UHFFFAOYSA-N
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Description

Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone is a complex organic compound that features a cyclopentyl group, a pyridin-2-yl group, and an oxazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions with water as the oxygen source . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yl and oxazol-2-yl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antagonist to specific receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

cyclopentyl-(5-pyridin-2-yl-1,3-oxazol-2-yl)methanone

InChI

InChI=1S/C14H14N2O2/c17-13(10-5-1-2-6-10)14-16-9-12(18-14)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2

InChI Key

CZXHLRXAHDZQJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=NC=C(O2)C3=CC=CC=N3

Origin of Product

United States

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